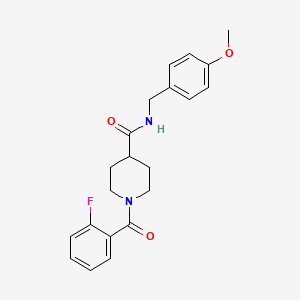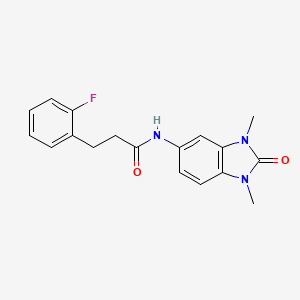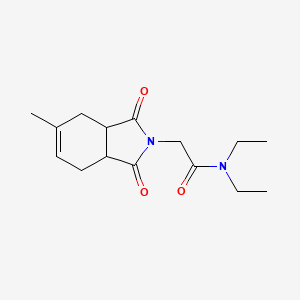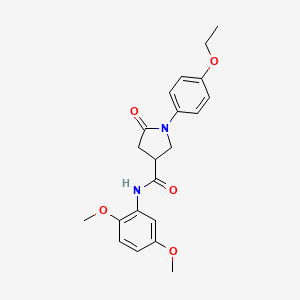![molecular formula C15H23N3O3S B4439249 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4439249.png)
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide
Vue d'ensemble
Description
1-[(Dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide, also known as DAPT, is a small molecule inhibitor that has been widely used in scientific research. DAPT is a potent inhibitor of γ-secretase, an enzyme that cleaves amyloid precursor protein (APP) to generate amyloid-β (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease (AD). DAPT has also been shown to have other biological effects, including anti-tumor activity, making it a promising candidate for cancer therapy.
Mécanisme D'action
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide inhibits the activity of γ-secretase by binding to the active site of the enzyme. This prevents the cleavage of APP and the generation of Aβ peptides. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has also been shown to inhibit the cleavage of other proteins by γ-secretase, including Notch receptors, which are involved in cell signaling and development.
Biochemical and Physiological Effects:
In addition to its role as a γ-secretase inhibitor, 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to have other biological effects. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to induce apoptosis in cancer cells, and has been investigated as a potential anti-cancer agent. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has also been shown to have anti-inflammatory effects, and has been investigated as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has several advantages as a research tool. It is a potent and specific inhibitor of γ-secretase, making it a useful tool for investigating the role of Aβ in AD pathogenesis and the role of Notch signaling in various biological processes. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide is also relatively easy to synthesize and has good stability, making it a convenient tool for laboratory experiments. However, 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has some limitations as a research tool. It is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach intracellular targets. Additionally, 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several areas of future research that could build on the current understanding of 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide. One area of interest is the development of more potent and specific inhibitors of γ-secretase, which could improve the efficacy and safety of AD therapies. Another area of interest is the investigation of the role of Notch signaling in cancer, and the potential for 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide and other γ-secretase inhibitors to be used as anti-cancer agents. Additionally, there is ongoing research into the mechanisms of action of 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide and the potential for this compound to be used in the treatment of other diseases, such as inflammatory diseases.
Applications De Recherche Scientifique
1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the role of γ-secretase in various biological processes, including the processing of APP and the Notch signaling pathway. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has been shown to inhibit the production of Aβ peptides in vitro and in vivo, and has been used to investigate the role of Aβ in AD pathogenesis. 1-[(dimethylamino)sulfonyl]-N-(3-methylphenyl)-4-piperidinecarboxamide has also been used to investigate the role of Notch signaling in various biological processes, including stem cell differentiation, development, and cancer.
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(3-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-5-4-6-14(11-12)16-15(19)13-7-9-18(10-8-13)22(20,21)17(2)3/h4-6,11,13H,7-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMGDUGYLLLIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B4439168.png)
![3-methyl-N-(1-methylbutyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439176.png)
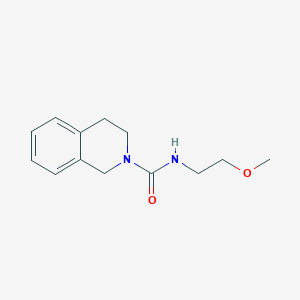
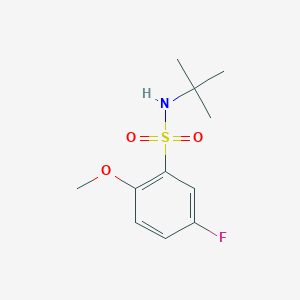
![[4-(2-tert-butylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B4439198.png)
![N,2-dimethyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439203.png)
![1-{2-hydroxy-3-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]propyl}-2,2,6,6-tetramethyl-4-piperidinol](/img/structure/B4439211.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4439224.png)
![2-methyl-N-(3-methylbutyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4439229.png)
![N-[4-(2-pyridinylmethyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4439236.png)
